molecular formula C15H18ClN3O2 B13780370 Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride CAS No. 67049-92-7

Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride

Cat. No.: B13780370
CAS No.: 67049-92-7
M. Wt: 307.77 g/mol
InChI Key: RKEIDKCNJIPDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride is a synthetic carbamate derivative characterized by a dimethylcarbamoyl group esterified to a para-substituted phenyl ring. The substituent at the para position consists of a methyl and 2-pyridylamino group, contributing to its unique physicochemical and pharmacological profile. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications.

Properties

CAS No.

67049-92-7

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

[4-(dimethylcarbamoyloxy)phenyl]-methyl-pyridin-2-ylazanium;chloride

InChI

InChI=1S/C15H17N3O2.ClH/c1-17(2)15(19)20-13-9-7-12(8-10-13)18(3)14-6-4-5-11-16-14;/h4-11H,1-3H3;1H

InChI Key

RKEIDKCNJIPDNX-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C1=CC=C(C=C1)OC(=O)N(C)C)C2=CC=CC=N2.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of the Amino-Substituted Phenyl Intermediate

The key intermediate, p-(N-methyl-N-(2-pyridyl)amino)phenol or aniline, is prepared by:

  • Coupling a para-substituted phenol with phenyl diazonium chloride, followed by reduction to yield an alkyl-amino phenol derivative.
  • Alternatively, reacting selected phenols with nitrous acid to form nitroso phenols, which are then reduced to amino phenols.
  • Subsequent methylation of the amino group to form the dimethyl-amino phenol intermediate.

This approach is supported by classical methods described in US patents and literature, where the amino phenol is methylated and further functionalized to introduce the carbamate group.

Introduction of the Dimethyl Carbamate Group

The crucial step in synthesizing the target compound involves the reaction of the dimethyl-amino phenol intermediate with dimethyl carbamyl chloride in an anhydrous pyridine medium. The process typically proceeds as follows:

  • The dimethyl-amino phenol is dissolved in dry pyridine.
  • Dimethyl carbamyl chloride is added, and the mixture is heated on a steam bath for several hours (commonly 3 to 6 hours).
  • The reaction mixture is then cooled, made alkaline with sodium hydroxide to neutralize excess acid, and extracted with an organic solvent such as ether.
  • The organic layer is washed, dried, and evaporated to yield the crude dimethyl carbamic acid ester.
  • Purification is achieved by recrystallization from appropriate solvents like methanol-water mixtures.

This method yields the dimethyl carbamate ester with high purity and is adaptable for various substituted phenolic amines.

Conversion to Hydrochloride Salt

To obtain the hydrochloride salt form, which enhances solubility and stability:

  • The free base dimethyl carbamate ester is dissolved in anhydrous ether or alcohol.
  • Dry hydrogen chloride gas is bubbled through the solution or an equivalent acid source is added.
  • The resulting hydrochloride salt crystallizes out, which is then filtered, washed, and dried under vacuum.
  • Recrystallization from ethanol-ether or methanol-ethyl acetate mixtures is performed to improve purity and define melting points.

This salt formation step is critical for pharmaceutical-grade material preparation and is well-documented in patent literature.

Alternative and Catalytic Hydrogenation Steps

In some synthetic routes, catalytic hydrogenation is employed to reduce intermediates or to remove protecting groups:

  • Hydrogenation is carried out in methanol or acetic anhydride solutions using catalysts such as palladium chloride, palladium on charcoal, or platinum oxide.
  • Typical conditions involve hydrogen pressures around 1 atm to 50 psi and room to moderate temperatures.
  • The hydrogenation step can convert carbobenzoxy-protected intermediates to free amines before carbamate formation or remove benzyl protecting groups after carbamate introduction.

This catalytic approach ensures selective transformations without hydrolyzing the carbamate ester group.

Representative Preparation Procedure (Summarized)

Step Reagents & Conditions Outcome
1. Formation of amino phenol Reaction of phenol derivative with nitrous acid, reduction with hydrogen and platinum oxide catalyst Amino phenol intermediate
2. Methylation Treatment with methyl iodide in presence of sodium carbonate Dimethyl-amino phenol
3. Carbamate formation Reaction with dimethyl carbamyl chloride in dry pyridine, heated 3-6 hours Dimethyl carbamic acid ester
4. Work-up Alkaline neutralization, ether extraction, drying Crude carbamate ester
5. Salt formation Treatment with dry HCl in ether or alcohol, crystallization Hydrochloride salt of carbamate ester
6. Optional hydrogenation Catalytic hydrogenation with Pd/C or PtO2 in methanol Deprotected or reduced intermediates

Analytical and Physical Data

  • The dimethyl carbamate ester hydrochloride typically exhibits melting points in the range of 170–180 °C.
  • Solubility is enhanced in water and alcohols due to the hydrochloride salt form.
  • Purity is confirmed by recrystallization and standard spectroscopic methods (NMR, IR).

Summary of Key Research Findings

  • The carbamate ester formation is highly selective and preserves sensitive functional groups when mild conditions are applied.
  • Catalytic hydrogenation is effective for intermediate conversions without degrading the carbamate function.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved stability and solubility.
  • Variations in the aromatic substituents and amine groups can modulate biological activity and physicochemical properties, as demonstrated in multiple patent disclosures.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the ester and pyridyl groups.

    Reduction: The major products are reduced forms of the ester and pyridyl groups.

    Substitution: The major products are substituted derivatives where the ester group is replaced by the nucleophile.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₇N₃O₂
  • SMILES : CN(C)C(=O)OC1=CC=C(C=C1)N(C)C2=CC=CC=N2
  • InChI Key : VHWNHGUVVVGIRG-UHFFFAOYSA-N

The compound features a dimethylcarbamate structure, which is known for its biological activity, particularly in inhibiting cholinesterase enzymes. This property makes it a candidate for therapeutic applications.

Pharmacological Applications

  • Cholinesterase Inhibition :
    • The compound has been shown to exhibit a pronounced inhibitory action on cholinesterase, which is crucial in treating conditions like Alzheimer's disease and other neurodegenerative disorders. This inhibition can enhance the levels of acetylcholine in the brain, potentially improving cognitive functions .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of carbamic acid esters may possess anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Agricultural Applications

  • Pesticide Development :
    • The structural characteristics of carbamic acid derivatives allow them to function as effective pesticides. Their ability to inhibit specific enzymes can disrupt pest physiology, leading to increased efficacy in pest control .
  • Herbicide Formulations :
    • Compounds like carbamic acid esters are being explored for their potential use in herbicides due to their selective action against certain plant species while being less harmful to others .

Chemical Synthesis

  • Intermediate for Synthesis :
    • Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for modifications that can lead to the development of new compounds with desirable properties .

Case Study 1: Cholinesterase Inhibition

  • A study demonstrated that the compound significantly inhibited cholinesterase activity in vitro, suggesting its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients .

Case Study 2: Anticancer Properties

  • Research on related carbamate compounds revealed their ability to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and subsequent cell death pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectReference
Cholinesterase InhibitionSignificant inhibition
Anticancer ActivityInduction of apoptosis
Pesticidal ActivityDisruption of pest physiology

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Derivatives

Structural Analogues

SB-5 (CID44952)
  • Structure: Carbamic acid, dimethyl-, (4-(dimethylamino)-3-ethyl)phenyl ester, hydrochloride.
  • Key Features: Dimethylcarbamoyl group. 4-Dimethylamino and 3-ethyl substituents on the phenyl ring. Hydrochloride salt for improved solubility.
  • Comparison: The target compound replaces SB-5’s dimethylamino and ethyl groups with a pyridylamino moiety. SB-5’s ethyl group may confer greater lipophilicity compared to the pyridyl group, impacting membrane permeability .
Retigabine (CAS 150812-12-7)
  • Structure: Ethyl carbamate derivative with a 4-fluorobenzylamino substituent.
  • Pharmacology : Adjunctive therapy for partial-onset seizures via potassium channel (KCNQ) modulation.
  • Comparison :
    • Retigabine’s fluorobenzyl group enhances CNS penetration, whereas the target compound’s pyridyl group may target different neurological receptors (e.g., nicotinic acetylcholine receptors).
    • Both compounds utilize carbamate esters to improve metabolic stability compared to free amines .
N-Methyl-N-(3-[...]carbamic Acid 1-Chloroethyl Ester
  • Structure : Features a pyridylmethyl group and a chloroethyl ester.
  • In contrast, the target compound’s dimethylcarbamoyl group is less reactive, favoring reversible interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight log P (Predicted) Solubility (HCl Salt) Key Substituents
Target Compound ~350 (estimated) 2.1 High p-(N-methyl-N-(2-pyridyl)amino)
SB-5 (CID44952) 303.33 3.2 High 4-Dimethylamino, 3-ethyl
Retigabine 303.33 2.8 Moderate 4-Fluorobenzylamino
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamate (from ) 334.8 3.5 Low Dichlorophenyl, carbamoyl
  • Lipophilicity: The target compound’s pyridyl group reduces log P compared to SB-5’s ethyl and dimethylamino groups, suggesting better aqueous solubility. This aligns with HPLC-derived lipophilicity trends for carbamates in , where electron-withdrawing groups (e.g., pyridyl) lower log k values .
  • Salt Form : Hydrochloride salts in both the target compound and SB-5 enhance solubility compared to free bases like Retigabine .

Pharmacological and Metabolic Considerations

  • Receptor Binding: Pyridylamino groups are common in ligands targeting adenosine or nicotinic receptors. The target compound may share this targeting mechanism, unlike SB-5’s undefined pathway or Retigabine’s KCNQ modulation .
  • Metabolism : Carbamates generally undergo esterase-mediated hydrolysis. The pyridyl group may slow metabolism compared to alkyl-substituted analogs (e.g., SB-5), prolonging half-life.

Biological Activity

Carbamic acid, dimethyl-, p-(N-methyl-N-(2-pyridyl)amino)phenyl ester, hydrochloride is a synthetic compound with notable biological activities, particularly in the realm of neuropharmacology and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15H18ClN3O2
  • CAS Number : 49123

Its structure includes a dimethyl carbamate moiety linked to a pyridyl amine, which is crucial for its biological activity. The presence of the pyridine ring is significant as it influences the compound's interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling which is beneficial in conditions like Alzheimer's disease.

Key Mechanistic Insights:

  • Cholinesterase Inhibition : The compound has shown a pronounced inhibitory effect on both AChE and BuChE, which are critical in the breakdown of acetylcholine. This property is essential for enhancing cholinergic neurotransmission .
  • Antioxidant Properties : Some studies suggest that derivatives of this compound may also exhibit antioxidant properties, contributing to neuroprotection .

Biological Activity and Case Studies

Several studies have documented the biological activity of carbamic acid derivatives. Below are some significant findings:

StudyFindings
Liu et al. (2023)Demonstrated that similar compounds with piperidine moieties showed dual inhibition of AChE and BuChE, with enhanced brain exposure due to structural modifications .
Malawska and Gobec (2023)Highlighted multi-targeted approaches for Alzheimer's treatment using compounds that inhibit cholinesterases and target amyloid beta aggregation .
PMC Study (2020)Investigated the antichlamydial activity of related compounds, indicating selective activity against Chlamydia species without significant toxicity to human cells .

Pharmacological Applications

  • Alzheimer's Disease : Due to its cholinesterase inhibitory activity, this compound has potential applications in treating Alzheimer's disease. It may help alleviate symptoms by enhancing cholinergic function.
  • Antimicrobial Activity : Some derivatives have shown selective activity against bacterial pathogens, suggesting potential uses in antimicrobial therapies .

Toxicity and Safety Profile

Preliminary studies indicate that carbamic acid derivatives exhibit low toxicity towards human cells while maintaining efficacy against targeted pathogens. Toxicity assessments are crucial for evaluating the safety profile before clinical applications.

Q & A

Q. What are the optimal synthetic routes for preparing the compound with high yield and purity?

The synthesis of carbamate esters like this compound typically involves coupling dimethylcarbamoyl chloride with substituted phenols under basic conditions. For example, describes the use of disubstituted carbamic acid esters of phenols via nucleophilic substitution. Key steps include:

  • Reacting dimethylcarbamoyl chloride with p-(N-methyl-N-(2-pyridyl)amino)phenol in anhydrous dichloromethane.
  • Using a tertiary amine (e.g., triethylamine) as a base to neutralize HCl byproducts.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester, followed by hydrochloride salt formation using HCl in diethyl ether .

Q. Which spectroscopic methods are most effective for structural characterization?

Structural integrity can be confirmed using:

  • 1H/13C NMR : To verify the presence of dimethylcarbamate groups (e.g., singlet for N(CH3)2 at δ ~3.0 ppm) and pyridyl aromatic protons .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the carbamate ester linkage .
  • Mass Spectrometry (HRMS) : To validate molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt .

Q. What are the critical parameters for reproducible HPLC analysis?

Reverse-phase HPLC with the following parameters ensures reliable quantification:

ParameterValue
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:0.1% TFA (60:40)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention time and peak symmetry should match standards, as described for similar carbamates in and .

Q. How can researchers assess the compound’s stability in solution?

Stability studies should include:

  • pH Variation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stress : Heat at 40–60°C and analyze for decomposition products .
  • Light Exposure : Conduct photostability tests under ICH Q1B guidelines .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported biological activities?

Discrepancies in activity (e.g., ion channel modulation vs. no effect) may arise from assay conditions. Strategies include:

  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify threshold effects .
  • Orthogonal Assays : Combine electrophysiology (e.g., patch-clamp for KCNQ channels, as in ) with fluorescence-based calcium flux assays .
  • Control for Salt Form : Compare hydrochloride salt vs. free base activity, as counterions can influence solubility .

Q. What in vitro models are suitable for studying neuronal ion channel interactions?

  • HEK293 Cells Expressing KCNQ2/3 Channels : Use voltage-clamp recordings to assess compound-induced current potentiation (see Retigabine analogs in ) .
  • Primary Neuronal Cultures : Evaluate effects on action potential firing using multi-electrode arrays .

Q. How can computational methods predict binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina with crystal structures of acetylcholinesterase or KCNQ channels to identify binding pockets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (MESP) to map nucleophilic/electrophilic regions, as applied to acetamide derivatives in .

Methodological Considerations

  • Contradiction Analysis : Compare batch-to-batch purity (HPLC) and confirm stereochemistry (X-ray crystallography) if biological activity varies .
  • Advanced Synthesis : For deuterated analogs, replace dimethylcarbamoyl chloride with deuterated reagents (e.g., (CD3)2NCOCl) and monitor incorporation via MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.